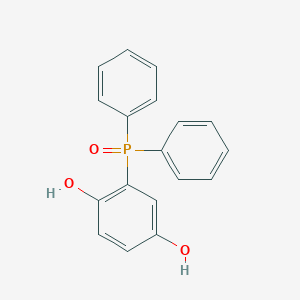

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Description

Properties

IUPAC Name |

2-diphenylphosphorylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOXZCFOAUCDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382657 | |

| Record name | 2-(Diphenylphosphoryl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-46-8 | |

| Record name | 2-(Diphenylphosphoryl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C₁₈H₁₅O₃P.[1][2][3][4] This molecule incorporates a diphenylphosphine oxide group attached to a hydroquinone moiety. The presence of the phosphine oxide group, a strong hydrogen bond acceptor, and the dihydroxyphenyl ring suggests potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅O₃P | PubChem[1][2] |

| Molecular Weight | 310.29 g/mol | Santa Cruz Biotechnology[3][4] |

| CAS Number | 13291-46-8 | Santa Cruz Biotechnology[3][4] |

| IUPAC Name | 2-(diphenylphosphoryl)benzene-1,4-diol | PubChem[1][2] |

| Appearance | White to Almost white powder to crystal | TCI Chemicals |

| Melting Point | 212.0 to 217.0 °C | TCI Chemicals |

| Purity | >97.0% (GC) | TCI Chemicals |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

Synthesis

The synthesis of this compound is achieved through the reaction of diphenylphosphine oxide with p-benzoquinone.[5] This reaction is a nucleophilic addition of the phosphorus atom of diphenylphosphine oxide to the electrophilic carbon of the benzoquinone ring.

Synthesis of this compound.

Experimental Protocol: Synthesis of Diphenylphosphine Oxide (Precursor)

A common precursor, diphenylphosphine oxide, can be synthesized via the hydrolysis of chlorodiphenylphosphine.

-

Reaction Setup: A solution of chlorodiphenylphosphine (e.g., 9.2 g, 41.7 mmol) is added to aqueous HCl (1 M, 50 mL).

-

Reaction Execution: The mixture is stirred at room temperature overnight.

-

Work-up: The reaction mixture is extracted with dichloromethane. The organic layer is then washed sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield diphenylphosphine oxide as a colorless solid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve diphenylphosphine oxide in a suitable solvent such as toluene.

-

Reagent Addition: Add p-benzoquinone to the solution. The molar ratio should be optimized, but a 1:1 ratio is a reasonable starting point.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the product can be purified by column chromatography on silica gel. A solvent system such as a mixture of ethyl acetate and hexane is a common choice for eluting phosphine oxides.[6] Recrystallization from a suitable solvent system can be performed for further purification.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Although specific spectra for this compound were not found in the search results, the expected spectral features based on its structure and data from similar compounds are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[6][7]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).

Expected Spectral Data:

| Nucleus | Expected Chemical Shift Range (ppm) and Multiplicity | Key Structural Information |

| ¹H NMR | 7.0 - 8.0 (m) | Aromatic protons of the diphenyl groups. |

| 6.5 - 7.0 (m) | Aromatic protons of the dihydroxyphenyl ring. | |

| ~5.0 - 9.0 (br s) | Phenolic hydroxyl protons (position can vary and signal may be broad). | |

| ¹³C NMR | 115 - 160 (m) | Aromatic carbons. Carbons attached to oxygen will be downfield. Carbons coupled to phosphorus will show splitting (J-coupling). |

| ³¹P NMR | 20 - 40 | A single peak is expected for the phosphine oxide phosphorus atom. The exact chemical shift is sensitive to the electronic environment.[6][7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

General Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Salient Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic hydroxyl groups |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1600, ~1480, ~1440 | C=C stretch | Aromatic rings |

| ~1200 | P=O stretch | Phosphine oxide |

| ~1120 | P-C stretch | Phenyl-phosphorus bond |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (from PubChem): [8]

| Adduct | m/z |

| [M+H]⁺ | 311.08315 |

| [M+Na]⁺ | 333.06509 |

| [M-H]⁻ | 309.06859 |

Potential Applications in Drug Development

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the phosphine oxide functional group is of growing interest in medicinal chemistry. Phosphine oxides are recognized for their ability to act as strong hydrogen bond acceptors, which can lead to improved interactions with biological targets. They can also enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.

For instance, the approved anti-cancer drug Brigatinib contains a phosphine oxide moiety, highlighting the potential of this functional group in modern drug design. The dihydroxyphenyl portion of the molecule is also a common pharmacophore found in various biologically active compounds.

Given its structural features, this compound could be a valuable scaffold or intermediate for the synthesis of novel compounds for biological screening. Further research is warranted to explore its potential cytotoxic, enzyme inhibitory, or receptor binding activities.

Logical workflow for evaluating the compound in drug discovery.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, and release to the environment should be avoided.[1]

Conclusion

This compound is a readily synthesizable compound with interesting structural features that make it a candidate for further investigation in materials science and medicinal chemistry. This guide provides a foundational understanding of its chemical properties and characterization. Future research should focus on obtaining detailed experimental data for its synthesis and spectroscopic properties, and more importantly, on exploring its biological activity profile to unlock its potential in drug discovery and development.

References

- 1. This compound | C18H15O3P | CID 2783495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylphosphine oxide | C12H11OP | CID 254003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 13291-46-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - this compound (C18H15O3P) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (CAS No. 13291-46-8) is an organophosphorus compound featuring a diphenylphosphine oxide group attached to a hydroquinone moiety.[1][2] The presence of both the phosphorus center and the dihydroxy-substituted aromatic ring suggests its potential utility in coordination chemistry, catalysis, and as a precursor for more complex molecules, including those with potential applications in materials science and drug development.[3][4] This guide serves to consolidate the available information on this compound and to provide standardized protocols for its synthesis and detailed spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅O₃P | [1] |

| Molecular Weight | 310.29 g/mol | [2] |

| CAS Number | 13291-46-8 | [1][2] |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 212.0 to 217.0 °C | |

| Purity | >97.0% (GC) | |

| IUPAC Name | 2-(diphenylphosphoryl)benzene-1,4-diol | [1] |

Synthesis

The synthesis of this compound can be achieved through the reaction of diphenylphosphine oxide (DPO) with 1,4-benzoquinone.[3][4] This reaction is a nucleophilic addition of the phosphorus atom of DPO to the electrophilic carbon of the benzoquinone ring.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for similar compounds.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine oxide in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Addition of Reagent: To this solution, add a solution of 1,4-benzoquinone in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) or by column chromatography on silica gel to yield the pure this compound.

Below is a diagram illustrating the synthesis workflow.

Caption: A flowchart of the synthesis of the title compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra would provide critical information.

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not available | - | - | Aromatic protons, Hydroxyl protons |

| ¹³C | Data not available | - | - | Aromatic carbons, Carbon bearing the P=O group |

| ³¹P | Data not available | - | - | P=O |

4.1.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include multiplets in the aromatic region (approx. 7-8 ppm) corresponding to the phenyl and dihydroxyphenyl protons, and broad singlets for the hydroxyl protons, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Signals are expected in the aromatic region (approx. 110-160 ppm). The carbon atoms will show coupling to the phosphorus atom (J-coupling).

-

³¹P NMR: Acquire the phosphorus-31 NMR spectrum. A single resonance is expected, with its chemical shift being characteristic of a diaryl(aryl)phosphine oxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | O-H stretch (hydroxyl groups), C-H stretch (aromatic), C=C stretch (aromatic), P=O stretch, P-C stretch, C-O stretch |

4.2.1. Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected vibrational bands include a broad O-H stretching band for the hydroxyl groups, C-H stretching for the aromatic rings, C=C stretching bands for the aromatic rings, a strong P=O stretching band, and P-C and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| Data not available | [M+H]⁺, [M+Na]⁺, or other adducts and fragment ions |

4.3.1. Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum will show the molecular ion peak (or adducts like [M+H]⁺ or [M+Na]⁺) and various fragment ions, which can help in confirming the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Expected UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Data not available | Data not available | Data not available |

4.4.1. Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a spectrophotometer. The spectrum is expected to show absorption bands corresponding to π-π* transitions of the aromatic rings.

Experimental Workflow and Logical Relationships

The overall process from synthesis to full characterization of this compound can be visualized as a logical workflow.

Caption: Workflow from synthesis to spectroscopic analysis.

Conclusion

This compound is a compound with significant potential for further research and application development. This guide provides a foundational understanding of its synthesis and the necessary protocols for its comprehensive spectroscopic characterization. While specific, publicly available quantitative spectroscopic data is currently limited, the detailed methodologies presented herein offer a clear path for researchers to obtain this crucial information. The provided workflows aim to streamline the process of synthesis and analysis for professionals in the fields of chemistry and drug development.

References

The Genesis of a Cornerstone Functional Group: An In-depth Technical History of Phosphine Oxides

For Immediate Release

A deep dive into the discovery and history of phosphine oxides reveals a fascinating journey from their initial, often accidental, synthesis in the 19th century to their current indispensable role in modern chemistry. This technical guide illuminates the key milestones, experimental foundations, and the evolution of our understanding of this pivotal phosphorus-containing functional group, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.

From Inorganic Precursors to Organophosphorus Pioneers: The Dawn of Phosphine Oxide Chemistry

The story of phosphine oxides begins not with the now-ubiquitous triarylphosphine oxides, but with their inorganic counterparts. In the 1840s, French chemist Charles-Adolphe Wurtz made a significant contribution with his work on the acids of phosphorus, which led to the discovery of phosphorus oxychloride (POCl₃) . This inorganic phosphine oxide marked one of the earliest well-characterized compounds containing the P=O moiety.

The latter half of the 19th century witnessed the pioneering work of German chemist August Wilhelm von Hofmann , who laid much of the groundwork for the field of organophosphorus chemistry. While Hofmann extensively studied phosphorus bases (phosphines), it was his contemporaries, August Michaelis and H. von Soden , who, in 1885, unequivocally reported the synthesis of the first tertiary aromatic phosphine oxides. Their work, published in Justus Liebigs Annalen der Chemie, described the reaction of arylphosphorus chlorides with aromatic hydrocarbons in the presence of a catalyst, leading to the formation of triarylphosphine oxides.

Foundational Synthetic Methodologies: A Look Back at Early Experimental Protocols

The early syntheses of phosphine oxides were foundational, establishing the chemical principles that, in many ways, are still employed today. Below are detailed methodologies for these key historical preparations.

Table 1: Early Synthetic Routes to Phosphine Oxides

| Reaction Name/Type | General Reaction | Reagents & Conditions (19th Century) | Typical Yields (Reported) |

| Wurtz Synthesis of Phosphorus Oxychloride | PCl₅ + H₂O → POCl₃ + 2HCl | Phosphorus pentachloride, water. The reaction is vigorous and requires careful control of the addition of water. | Not explicitly reported, but a standard preparation method. |

| Michaelis-von Soden Synthesis of Triarylphosphine Oxides | ArPCl₂ + 2 Ar'H (with AlCl₃) → Ar(Ar')₂PO | Arylphosphorus dichloride, aromatic hydrocarbon (e.g., benzene), aluminum chloride as a catalyst. The mixture was heated, often for extended periods. | Moderate |

Experimental Protocol: Michaelis-von Soden Synthesis of Triphenylphosphine Oxide (ca. 1885)

Objective: To synthesize triphenylphosphine oxide from phenylphosphorus dichloride and benzene.

Reagents:

-

Phenylphosphorus dichloride (C₆H₅PCl₂)

-

Benzene (C₆H₆)

-

Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

-

A mixture of phenylphosphorus dichloride and an excess of dry benzene was prepared in a flask fitted with a reflux condenser.

-

Anhydrous aluminum chloride was added portion-wise to the reaction mixture.

-

The mixture was heated to reflux for several hours until the evolution of hydrogen chloride gas ceased.

-

Upon cooling, the reaction mixture was cautiously poured into a large volume of water to decompose the aluminum chloride complex.

-

The benzene layer was separated, and the solvent was removed by distillation.

-

The solid residue, crude triphenylphosphine oxide, was then purified by recrystallization from a suitable solvent such as alcohol or ether.

Quantitative Data from Early Syntheses:

-

Melting Point of Triphenylphosphine Oxide: Early reports cited a melting point in the range of 152-154 °C, which is in close agreement with the modern accepted value of 154-158 °C.

The Enduring Enigma of the P=O Bond: A Timeline of Understanding

The nature of the phosphorus-oxygen bond in phosphine oxides has been a subject of considerable debate and study. The evolution of our understanding of this bond is a compelling story of the interplay between experimental observation and theoretical chemistry.

Caption: Evolution of the understanding of the P=O bond in phosphine oxides.

Initially, the P=O bond was simply represented as a double bond, analogous to the C=O bond in ketones. However, the observed properties of phosphine oxides, such as their high polarity and the short P-O bond length, suggested a more complex bonding picture. For much of the 20th century, a model involving the participation of phosphorus's 3d-orbitals in π-bonding was widely accepted. This "pπ-dπ back-bonding" model was used to explain the bond's characteristics.

However, with the advent of more sophisticated computational chemistry, the necessity of d-orbital involvement came into question. An alternative model, treating the P=O bond as a dative covalent bond (P⁺-O⁻), similar to that in amine oxides, gained traction.

The current, most widely accepted explanation comes from molecular orbital theory. This model describes the short and strong P=O bond as resulting from the donation of lone pair electrons from oxygen's p-orbitals into the anti-bonding (σ*) orbitals of the phosphorus-carbon bonds.[1] This interaction strengthens the P-O bond without invoking d-orbital participation.

The Wittig Reaction: An Unintentional Boon for Phosphine Oxide Chemistry

The development of the Wittig reaction in the 1950s by Georg Wittig was a watershed moment for organic synthesis. An important, and often overlooked, consequence of this reaction was the production of triphenylphosphine oxide as a stoichiometric byproduct. While initially viewed as a waste product that complicated purification, the sheer volume of triphenylphosphine oxide generated by the widespread use of the Wittig reaction spurred research into its own chemistry, including methods for its reduction back to triphenylphosphine.

Caption: Simplified workflow of the Wittig reaction, highlighting the formation of triphenylphosphine oxide.

Modern Perspectives and Future Directions

Today, phosphine oxides are far more than just byproducts. They are utilized as ligands in catalysis, as highly polar functional groups to modulate the physicochemical properties of drug candidates, and as precursors to a vast array of other organophosphorus compounds.[2][3] The journey from their 19th-century discovery to their current status as a cornerstone of organic and medicinal chemistry underscores the enduring importance of fundamental chemical research. The historical development of phosphine oxides serves as a powerful example of how curiosity-driven research and the investigation of seemingly minor reaction components can lead to major advances in chemical science.

References

An In-depth Technical Guide to 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is an organophosphorus compound with significant potential in various scientific and industrial fields. Notably, it has garnered attention as a reactive flame retardant for polymers, particularly epoxy resins.[1][2] Its chemical structure, featuring a phosphorus-containing group and reactive hydroxyl functionalities, allows for its incorporation into polymer matrices, imparting enhanced thermal stability and flame retardancy.[1] This technical guide provides a comprehensive overview of the physical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its proposed flame-retardant mechanism.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(diphenylphosphoryl)benzene-1,4-diol | [5] |

| CAS Number | 13291-46-8 | [5][6][7] |

| Molecular Formula | C₁₈H₁₅O₃P | [5][6][7] |

| Molecular Weight | 310.29 g/mol | [6][7] |

| Appearance | White to Almost white powder to crystal | [3][4] |

| Melting Point | 212.0 to 217.0 °C | [3] |

| Enthalpy of Fusion | 37.26 kJ/mol (at 487.8 K) |

Solubility

The solubility of this compound has been determined in a variety of solvents. A study by Guo, Wang, et al. (2010) measured its solubility in twelve different solvents using a static analytical method.[8][9] The mole fraction solubility data from this study is summarized in Table 2.

Table 2: Mole Fraction Solubility of this compound in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | Ethyl Acetate | Acetone | Toluene | Dichloromethane | Chloroform | n-Hexane | Cyclohexane | Water |

| 293.15 | 0.0458 | 0.0275 | 0.0152 | 0.0118 | 0.0332 | 0.0891 | 0.0011 | 0.0102 | 0.0065 | 0.00003 | 0.00004 | 0.00012 |

| 298.15 | 0.0562 | 0.0341 | 0.0189 | 0.0147 | 0.0415 | 0.1085 | 0.0014 | 0.0128 | 0.0082 | 0.00004 | 0.00005 | 0.00015 |

| 303.15 | 0.0685 | 0.0421 | 0.0234 | 0.0182 | 0.0516 | 0.1312 | 0.0018 | 0.0159 | 0.0102 | 0.00005 | 0.00006 | 0.00018 |

| 308.15 | 0.0831 | 0.0516 | 0.0288 | 0.0224 | 0.0638 | 0.1578 | 0.0023 | 0.0197 | 0.0127 | 0.00006 | 0.00008 | 0.00022 |

| 313.15 | 0.1005 | 0.0629 | 0.0353 | 0.0275 | 0.0785 | 0.1889 | 0.0029 | 0.0243 | 0.0157 | 0.00008 | 0.00010 | 0.00027 |

| 318.15 | 0.1213 | 0.0765 | 0.0431 | 0.0337 | 0.0962 | 0.2251 | 0.0036 | 0.0298 | 0.0193 | 0.00010 | 0.00012 | 0.00033 |

| 323.15 | 0.1461 | 0.0928 | 0.0525 | 0.0411 | 0.1175 | 0.2671 | 0.0045 | 0.0365 | 0.0236 | 0.00012 | 0.00015 | 0.00040 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of diphenylphosphine oxide with p-benzoquinone in a suitable solvent, such as toluene.[1][10]

Materials:

-

Diphenylphosphine oxide

-

p-Benzoquinone

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diphenylphosphine oxide in anhydrous toluene.

-

Add an excess of p-benzoquinone to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Characterization Protocols

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound sample.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2]

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[11]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[2]

-

Cap the NMR tube securely.

¹H and ¹³C NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Use the residual solvent peak as an internal reference for chemical shift calibration.

-

Process the acquired data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the diphenylphosphine oxide and dihydroxyphenyl moieties, as well as the hydroxyl protons.

-

¹³C NMR: Resonances for the carbon atoms in the aromatic rings. The carbon atoms attached to the phosphorus will exhibit splitting due to P-C coupling.[12]

-

³¹P NMR: A single resonance characteristic of the phosphine oxide group.

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.

-

Ensure the ATR crystal is clean before sample analysis.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal prior to sample analysis.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectral Features:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

Sharp peaks in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching.

-

A strong absorption band around 1200-1100 cm⁻¹ attributed to the P=O stretching vibration.

-

Bands in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C stretching.

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.[3]

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8]

-

Record the heat flow as a function of temperature.

Data Analysis:

-

The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHբ) is calculated by integrating the area of the melting peak.[8][13]

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan.[14]

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1][14]

-

Record the sample weight as a function of temperature.

Data Analysis:

-

The onset of decomposition temperature indicates the thermal stability of the compound.

-

The weight loss at different temperature ranges corresponds to the degradation of different parts of the molecule.

-

The residual weight at the end of the analysis provides information about the char formation, which is relevant for flame retardant applications.[15]

Flame Retardant Mechanism of this compound in Epoxy Resins

The primary application of this compound is as a flame retardant in polymers like epoxy resins. Its effectiveness is attributed to a combination of gas-phase and condensed-phase mechanisms. The following diagram illustrates the proposed flame retardant workflow.

Caption: Proposed flame retardant mechanism of this compound.

Conclusion

This compound is a valuable compound with well-defined physical characteristics that make it suitable for applications such as a flame retardant in polymers. This guide has provided a detailed summary of its properties, along with comprehensive experimental protocols for its synthesis and characterization. The visualization of its flame-retardant mechanism offers a clear understanding of its mode of action. This information serves as a valuable resource for researchers and professionals working with this compound, facilitating its effective utilization and further investigation in various fields of science and technology.

References

- 1. tainstruments.com [tainstruments.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. scielo.br [scielo.br]

- 4. This compound | C18H15O3P | CID 2783495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. rsc.org [rsc.org]

- 13. calnesis.com [calnesis.com]

- 14. Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics | MDPI [mdpi.com]

- 15. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

solubility of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide in common solvents

An in-depth analysis of the is crucial for its application in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a summary of available data, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in this process.

Solubility Data

Quantitative solubility data for 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide is not widely available in the public literature. However, based on its chemical structure, which includes a polar phosphine oxide group, two hydrophilic hydroxyl groups, and three nonpolar phenyl rings, a qualitative assessment of its solubility can be inferred. The presence of both polar and nonpolar moieties suggests that it will exhibit moderate solubility in a range of solvents. High solubility is not expected in either very polar solvents like water or very nonpolar solvents like hexane. Solvents with intermediate polarity, particularly those capable of hydrogen bonding, are likely to be the most effective.

For context, the solubility of a related compound, diphenylphosphinic acid, is provided in the table below. This can offer some insight into the potential behavior of this compound.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Diphenylphosphinic Acid | Water | 20 | 0.8 |

| Ethanol | 20 | 45.5 | |

| Diethyl Ether | 20 | 38.5 | |

| Acetone | 20 | 58.8 | |

| Benzene | 20 | 8.3 | |

| Chloroform | 20 | 25.0 | |

| Carbon Tetrachloride | 20 | 1.0 |

Data for Diphenylphosphinic Acid is illustrative and may not be representative of this compound.

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a solid compound in a liquid solvent.

Method 1: Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Method 2: High-Throughput Screening (HTS) Method

This method is suitable for rapidly assessing solubility in a large number of solvents, often during early-stage research.

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Assay Plate Preparation: The stock solution is added to a multi-well plate containing the various test solvents.

-

Precipitation and Equilibration: The plate is shaken for a set period (e.g., 2-24 hours) at a controlled temperature to allow for precipitation and equilibration.

-

Analysis: The plate is analyzed using a plate reader that can detect turbidity or by taking aliquots for analysis by another method like HPLC. The solubility is determined by comparing the concentration in the test wells to a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

In-depth Technical Guide: Thermal Stability of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide, a compound of significant interest in materials science, particularly as a flame retardant. This document outlines the key thermal properties, detailed experimental protocols for its analysis, and a method for its synthesis.

Core Concepts: Thermal Stability and Analysis

This compound, often abbreviated as DPDHPP or HPO, is an organophosphorus compound recognized for its application as a reactive flame retardant, frequently incorporated into epoxy resins and other polymers. Its thermal stability is a critical parameter that dictates its processing conditions and performance in high-temperature applications. The primary techniques used to evaluate the thermal stability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the decomposition temperatures, the presence of volatile components, and the amount of residual char.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.

Quantitative Thermal Analysis Data

The thermal properties of this compound have been characterized, providing valuable data for its application.

| Property | Value | Technique |

| Melting Point | 212.0 °C to 217.0 °C | DSC |

| Decomposition Profile (under Nitrogen Atmosphere) | TGA | |

| Initial Decomposition Temperature | Data not available in the public domain. | TGA |

| Temperature of Maximum Decomposition Rate | Data not available in the public domain. | TGA |

| Residual Mass at 800 °C | Data not available in the public domain. | TGA |

Note: Specific quantitative data from TGA analysis of the pure compound, while known to have been performed, is not publicly available in the cited literature. The data presented here is based on general knowledge and supplier specifications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the thermal properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diphenylphosphine oxide with p-benzoquinone.

Materials:

-

Diphenylphosphine oxide (DPO)

-

p-Benzoquinone

-

Toluene (or another suitable solvent)

Procedure:

-

In a reaction vessel, dissolve diphenylphosphine oxide in toluene.

-

Slowly add p-benzoquinone to the solution while stirring.

-

The reaction mixture is then typically stirred at room temperature for a specified period to ensure complete reaction.

-

The resulting solid product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield this compound as a white to off-white solid.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a standard procedure for analyzing the thermal decomposition of this compound.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Accurately weigh 5-10 mg of the dried this compound sample into a TGA crucible (typically alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for a sufficient time to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

The resulting data is plotted as a percentage of initial mass versus temperature. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a standard method for determining the melting point and other thermal transitions of this compound.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh 2-5 mg of the dried this compound sample into a DSC pan (typically aluminum).

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

The heat flow to the sample is measured relative to the reference, and the resulting data is plotted as heat flow versus temperature. The melting point is determined from the peak of the endothermic transition.

Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

An In-depth Technical Guide to Potential Derivatives of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential applications of derivatives of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPDHPP), a molecule holding promise for materials science and medicinal chemistry. This document provides a comprehensive overview of the core molecule, detailed experimental protocols for the synthesis of a key derivative, and outlines potential pathways for the creation of a diverse library of related compounds.

Core Compound: this compound (DPDHPP)

This compound, also known as diphenylphosphinyl hydroquinone, is a trifunctional molecule featuring a hydroquinone ring substituted with a diphenylphosphine oxide group. The presence of two reactive hydroxyl groups and the polar phosphine oxide moiety makes it an attractive building block for creating a variety of derivatives with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13291-48-8 |

| Molecular Formula | C₁₈H₁₅O₃P |

| Molecular Weight | 310.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 215-219 °C |

| Solubility | Soluble in polar organic solvents such as DMF, DMAc, and DMSO. |

Synthetic Pathways to DPDHPP Derivatives

The primary sites for derivatization on the DPDHPP core are the two hydroxyl groups of the hydroquinone ring. These can readily undergo O-alkylation to form ethers and O-acylation to form esters.

Ether Derivatives

The synthesis of ether derivatives of DPDHPP can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

A key example of a diether derivative is [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide (APB-dPPO) . This compound has been synthesized and characterized, demonstrating the feasibility of derivatizing the hydroxyl groups of DPDHPP.

This protocol is based on the synthesis described in the literature for the preparation of APB-dPPO, a diamine monomer used in the synthesis of polyimides.[1][2]

Materials:

-

This compound (DPDHPP)

-

p-Fluoronitrobenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc)

-

Toluene

-

Hydrazine monohydrate

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

Procedure:

Step 1: Synthesis of the Dinitro Intermediate

-

To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add this compound, an excess of p-fluoronitrobenzene, and potassium carbonate in N,N-dimethylacetamide (DMAc).

-

Add toluene to the reaction mixture to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude dinitro product.

-

Filter the precipitate, wash thoroughly with water and methanol, and dry under vacuum.

Step 2: Reduction to the Diamine (APB-dPPO)

-

Suspend the dinitro intermediate in ethanol in a flask.

-

Add a catalytic amount of 10% Pd/C.

-

Heat the mixture to reflux and add hydrazine monohydrate dropwise.

-

Continue refluxing for several hours until the reduction is complete (monitored by TLC).

-

Filter the hot solution through a bed of Celite to remove the catalyst.

-

Cool the filtrate to induce crystallization of the diamine product.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide.

Table 2: Characterization Data for [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide (APB-dPPO)

| Analysis | Observed Results |

| ¹H NMR | Signals corresponding to aromatic protons of the diphenylphosphine oxide, the central hydroquinone ring, and the terminal aminophenoxy groups. |

| ³¹P NMR | A single peak characteristic of the phosphine oxide group. |

| FT-IR (cm⁻¹) | Absorption bands for N-H stretching (amines), P=O stretching, and C-O-C stretching (ether). |

| Melting Point | Specific to the purified compound. |

| Elemental Analysis | Consistent with the molecular formula C₃₀H₂₅N₂O₃P. |

Note: Specific chemical shifts and peak positions should be referenced from the original publication.

Diagram 1: Synthetic Pathway to APB-dPPO

Caption: Reaction scheme for the synthesis of the diether derivative APB-dPPO.

Potential Ether Derivatives

The Williamson ether synthesis protocol can be adapted to create a wide array of ether derivatives by varying the alkylating agent.

Table 3: Proposed Potential Ether Derivatives of DPDHPP

| Alkylating Agent | Potential Derivative Name | Potential Application Areas |

| Methyl iodide | Diphenyl[2,5-bis(methoxy)phenyl]phosphine oxide | Building block, intermediate |

| Ethyl bromide | --INVALID-LINK--phosphine oxide | Materials science |

| Benzyl chloride | --INVALID-LINK--phosphine oxide | Drug discovery (prodrugs) |

| Propargyl bromide | Diphenyl[2,5-bis(prop-2-yn-1-yloxy)phenyl]phosphine oxide | Click chemistry, bioconjugation |

Diagram 2: General Workflow for Ether Derivative Synthesis

Caption: General experimental workflow for the synthesis of DPDHPP ether derivatives.

Ester Derivatives

Esterification of the hydroxyl groups of DPDHPP can be achieved by reacting it with acyl chlorides or carboxylic anhydrides in the presence of a base, or with carboxylic acids using a coupling agent. These reactions would yield diester derivatives.

Materials:

-

This compound (DPDHPP)

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Carboxylic anhydride

-

Base (e.g., Triethylamine, Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

-

Dissolve DPDHPP in the anhydrous solvent in a flask under an inert atmosphere.

-

Add the base to the solution and cool in an ice bath.

-

Add the acyl chloride or carboxylic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 4: Proposed Potential Ester Derivatives of DPDHPP

| Acylating Agent | Potential Derivative Name | Potential Application Areas |

| Acetyl chloride | 2,5-Diacetoxyphenyl(diphenyl)phosphine oxide | Intermediate, protecting group |

| Benzoyl chloride | 2,5-Bis(benzoyloxy)phenyl(diphenyl)phosphine oxide | Materials with enhanced thermal stability |

| Methacryloyl chloride | 2,5-Bis(methacryloyloxy)phenyl(diphenyl)phosphine oxide | Polymerizable monomer |

Potential Applications in Drug Development

The phosphine oxide group is increasingly recognized for its favorable properties in medicinal chemistry. It can act as a strong hydrogen bond acceptor, potentially improving interactions with biological targets. Furthermore, the incorporation of a phosphine oxide moiety can enhance aqueous solubility and metabolic stability of drug candidates.

The derivatives of DPDHPP, particularly those with functionalized ether or ester side chains, could be explored for a variety of therapeutic areas. For instance, the aminophenoxy derivative APB-dPPO introduces primary amine groups that can be further functionalized, for example, by forming amides with pharmacologically active carboxylic acids. The hydroxyl groups of DPDHPP itself could be linked to promoieties to create prodrugs.

Diagram 3: Logical Relationship for Drug Discovery Potential

Caption: Relationship between DPDHPP's structure and its drug discovery potential.

Conclusion

This compound is a versatile platform for the synthesis of a wide range of derivatives. The demonstrated synthesis of the diether [2,5-bis(4-aminophenoxy)phenyl]diphenyl phosphine oxide confirms the accessibility of such compounds. By employing standard organic transformations like Williamson ether synthesis and esterification, a diverse library of DPDHPP derivatives can be generated. These novel compounds hold significant potential for applications in materials science as monomers for high-performance polymers and in medicinal chemistry as scaffolds for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of these derivatives is warranted to fully explore their potential.

References

Quantum Computational Analysis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum computational and experimental analysis of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DHDPO). While direct computational studies on this specific molecule are not extensively available in current literature, this document outlines a detailed theoretical and experimental framework for its characterization. This includes proposed methodologies for synthesis, spectroscopic analysis (NMR, IR, UV-Vis), and in-depth quantum computational studies employing Density Functional Theory (DFT) to elucidate its electronic structure, reactivity, and potential applications. The primary known application of DHDPO is in materials science as a flame retardant. Furthermore, the presence of the hydroquinone moiety suggests potential, though currently unexplored, applications in drug development, which are also discussed herein. All presented quantitative data for computational studies are hypothetical and serve as a template for future research.

Introduction

This compound (DHDPO), also known as 2-(diphenylphosphinyl)-1,4-benzenediol, is an organophosphorus compound that merges the structural features of a diphenylphosphine oxide and a hydroquinone. This unique combination suggests a duality in its potential applications, ranging from materials science to medicinal chemistry. The phosphine oxide group is known to enhance thermal stability and can act as a strong hydrogen bond acceptor, while the hydroquinone moiety is redox-active and a common structural motif in biologically active compounds.

This guide aims to provide a thorough protocol for the complete characterization of DHDPO, with a strong emphasis on quantum computational methods to predict its molecular properties.

Synthesis and Experimental Protocols

Synthesis of this compound

A plausible synthetic route to DHDPO involves the reaction of diphenylphosphine oxide (DPO) with 1,4-benzoquinone[1].

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add diphenylphosphine oxide (DPO) (1 equivalent) and a suitable solvent such as toluene or dichloromethane.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add 1,4-benzoquinone (1 equivalent) portion-wise to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and mass spectrometry.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.

-

FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.

-

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum is recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) in the range of 200-800 nm.

Quantum Computational Methodology

This section outlines a detailed protocol for the theoretical investigation of DHDPO using Density Functional Theory (DFT).

Computational Protocol:

-

Geometry Optimization: The initial structure of DHDPO is built using GaussView 6.0 and optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase using Gaussian 16 software. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated from the optimized structure. The energy gap (ΔE = E_LUMO - E_HOMO) is then determined.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated from the optimized geometry to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

Computational Results and Data Presentation (Hypothetical)

The following tables summarize the expected quantitative data from the proposed quantum computational studies.

Table 1: Calculated Thermodynamic and Electronic Properties of DHDPO

| Parameter | Value |

| Optimized Energy (Hartree) | -1025.123456 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.36 |

Table 2: Calculated Global Reactivity Descriptors of DHDPO

| Descriptor | Formula | Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.07 |

| Electronegativity (χ) | -μ | 4.07 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.18 |

| Global Softness (S) | 1 / (2η) | 0.23 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.80 |

Visualizations

Proposed Experimental Workflow

Proposed Computational Workflow

Hypothetical Signaling Pathway Inhibition

Given the hydroquinone moiety, DHDPO could potentially interfere with signaling pathways involving cellular oxidation and pigmentation. For instance, it might inhibit tyrosinase, a key enzyme in melanin synthesis.

Discussion and Future Directions

The outlined theoretical and experimental framework provides a clear path for the comprehensive study of this compound. The primary established application for this compound is as a flame retardant in polymers, likely owing to the thermal stability imparted by the diphenylphosphine oxide group.

The quantum computational analysis will be instrumental in understanding the molecule's electronic properties. The HOMO-LUMO gap will provide insights into its kinetic stability and chemical reactivity. A larger gap would suggest higher stability. The Molecular Electrostatic Potential map will be crucial in identifying the electron-rich and electron-deficient regions, thereby predicting its behavior in intermolecular interactions. The negative potential is expected to be localized on the oxygen atoms of the phosphoryl and hydroxyl groups, making them likely sites for electrophilic attack and hydrogen bonding.

The hydroquinone moiety opens up the possibility of biological applications. Hydroquinones are known to inhibit tyrosinase, an enzyme involved in melanin production. Therefore, DHDPO could be investigated as a potential skin-lightening agent. However, the cytotoxicity of hydroquinone derivatives is a concern that would need to be thoroughly evaluated. Future studies should focus on synthesizing DHDPO, performing the proposed computational and experimental characterizations, and then exploring its efficacy and safety in relevant biological assays.

Conclusion

This technical guide has presented a detailed framework for the in-depth study of this compound. By combining synthesis, spectroscopic characterization, and quantum computational analysis, a comprehensive understanding of this molecule's properties and potential applications can be achieved. While its role as a flame retardant is noted, the exploration of its potential biological activities, guided by computational predictions, represents a promising avenue for future research in drug development. The successful execution of the proposed studies will provide valuable data for researchers and scientists in both materials science and medicinal chemistry.

References

Methodological & Application

Applications of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide in Organic Synthesis: A Detailed Guide for Researchers

Introduction: 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide (DPDHPP), a bifunctional organophosphorus compound, has garnered significant interest for its applications in materials science, particularly as a highly effective flame retardant. Its unique structure, incorporating both a phosphorus-carbon bond and reactive hydroquinone moiety, offers a versatile platform for the synthesis of advanced polymers with enhanced safety and performance characteristics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of DPDHPP, primarily focusing on its role in the development of flame-retardant epoxy resins.

Application as a Reactive Flame Retardant in Epoxy Resins

DPDHPP serves as a reactive flame retardant, meaning it chemically incorporates into the polymer matrix. This integration offers significant advantages over additive flame retardants, including improved thermal stability, mechanical properties, and permanence, as it prevents leaching of the flame-retardant molecule over time.

The diphenylphosphine oxide group acts in both the gas and condensed phases to suppress combustion. Upon heating, it can generate phosphorus-containing radicals that quench flammable radicals in the gas phase. In the condensed phase, it promotes the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen, thus inhibiting further degradation and combustion. The hydroquinone moiety provides two reactive hydroxyl groups that can readily participate in the curing process of epoxy resins, ensuring its covalent incorporation into the polymer network.

Quantitative Data on Flame Retardant Performance

The effectiveness of DPDHPP as a flame retardant in epoxy resins has been demonstrated through various standard flammability tests. The data presented below is a summary of typical performance enhancements observed upon incorporation of DPDHPP into an epoxy resin matrix.

| Parameter | Neat Epoxy Resin | Epoxy Resin with DPDHPP |

| Phosphorus Content (wt%) | 0 | ~2.1[1][2] |

| UL-94 Rating | V-1 / V-2 | V-0[1][2] |

| Limiting Oxygen Index (LOI) (%) | ~24-26 | ~29-32[3] |

Note: The exact values can vary depending on the specific epoxy resin system, curing agent, and the loading level of DPDHPP.

Thermal Properties

The incorporation of DPDHPP can influence the thermal stability of the epoxy resin. While it enhances char formation at high temperatures, the initial decomposition temperature may be slightly reduced due to the earlier decomposition of the phosphorus-containing moieties.

| Parameter | Neat Epoxy Resin | Epoxy Resin with DPDHPP |

| Td5 (°C) (5% weight loss) | ~350-370 | ~330-350[1] |

| Char Yield at 700°C (%) | ~15-20 | ~25-35 |

Experimental Protocols

Protocol 1: Synthesis of this compound (DPDHPP)

This protocol describes the synthesis of DPDHPP via the reaction of diphenylphosphine oxide (DPO) with 1,4-benzoquinone.

Materials:

-

Diphenylphosphine oxide (DPO)

-

1,4-Benzoquinone

-

Toluene (anhydrous)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add diphenylphosphine oxide (1.0 eq).

-

Add anhydrous toluene to dissolve the diphenylphosphine oxide under a nitrogen atmosphere.

-

To this solution, add 1,4-benzoquinone (1.05 eq) portion-wise over 15 minutes with continuous stirring.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Purify the crude DPDHPP by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white solid.

-

Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized DPDHPP can be confirmed by standard analytical techniques such as 1H NMR, 31P NMR, FT-IR spectroscopy, and melting point analysis.

Protocol 2: Preparation of Flame-Retardant Epoxy Resin with DPDHPP

This protocol outlines the procedure for incorporating DPDHPP into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin system using 4,4'-diaminodiphenyl sulfone (DDS) as the curing agent.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound (DPDHPP)

-

4,4'-Diaminodiphenyl sulfone (DDS)

-

Mechanical stirrer

-

Vacuum oven

-

Molds for sample preparation

Procedure:

-

Preheat the DGEBA epoxy resin to approximately 120 °C to reduce its viscosity.

-

Add the desired amount of DPDHPP to the preheated epoxy resin. The amount of DPDHPP will depend on the target phosphorus content and desired flame retardancy.

-

Stir the mixture mechanically until the DPDHPP is completely dissolved and a homogeneous solution is obtained.

-

Add the stoichiometric amount of the curing agent, DDS, to the mixture. The amount of DDS is calculated based on the epoxy equivalent weight of the DGEBA and the hydroxyl equivalent weight of DPDHPP.

-

Continue stirring at 120-130 °C until the DDS is fully dissolved.

-

Degas the mixture in a vacuum oven for 10-15 minutes to remove any entrapped air bubbles.

-

Pour the bubble-free mixture into preheated molds.

-

Cure the samples in an oven according to a predefined curing schedule. A typical curing cycle might be 150 °C for 2 hours followed by a post-curing at 180 °C for 2 hours.

-

Allow the cured samples to cool down slowly to room temperature before demolding.

Visualizations

Caption: Synthesis of DPDHPP from DPO and 1,4-benzoquinone.

Caption: Flame retardant mechanism of DPDHPP.

Other Potential Applications

While the primary application of DPDHPP is in the field of flame retardants, its bifunctional nature suggests potential for other uses in organic synthesis, although these are less documented. The hydroquinone moiety could be utilized as a starting material for the synthesis of redox-active polymers or as a ligand for metal complexes. The diphenylphosphine oxide group could also potentially be reduced to a phosphine, opening up applications in catalysis. Further research is needed to explore these possibilities.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for Hydrophosphinylation Reactions Using Diphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophosphinylation, the addition of the P-H bond of a phosphine oxide across an unsaturated C-C bond, is a powerful and atom-economical method for the synthesis of organophosphorus compounds. These products are valuable intermediates in organic synthesis, finding applications as ligands in catalysis, as building blocks for agrochemicals, and in the development of novel pharmaceuticals. Diphenylphosphine oxide is a common and versatile reagent for this transformation due to its stability and reactivity.

This document provides detailed protocols for several catalytic and photo-induced hydrophosphinylation reactions using diphenylphosphine oxide with various unsaturated substrates, including alkenes, alkynes, and enynes. The protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.

Reaction Mechanisms

The hydrophosphinylation of unsaturated compounds can proceed through different mechanisms depending on the chosen methodology. The most common pathways are radical addition and transition-metal-catalyzed addition.

-

Radical Addition: This pathway is often initiated by photo-irradiation or a radical initiator. A phosphinoyl radical is generated from diphenylphosphine oxide, which then adds to the unsaturated bond in an anti-Markovnikov fashion. The resulting carbon-centered radical abstracts a hydrogen atom to yield the final product.[1][2][3]

-

Transition-Metal-Catalyzed Addition: Various transition metals, including palladium, nickel, and rhodium, can catalyze the hydrophosphinylation reaction. The mechanism typically involves the oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination to afford the product and regenerate the catalyst.[4][5][6]

Experimental Protocols

Protocol 1: Visible-Light Photoredox-Catalyzed Hydrophosphinylation of Unactivated Alkenes

This protocol describes a mild and efficient method for the hydrophosphinylation of unactivated alkenes using a commercially available organic dye as a photocatalyst under visible light irradiation.[7][8][9]

Materials:

-

Diphenylphosphine oxide

-

Unactivated alkene (e.g., 1-octene)

-

Organic dye photocatalyst (e.g., Eosin Y)

-

Solvent (e.g., isopropanol)

-

Inert gas (e.g., nitrogen or argon)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

To a reaction vessel, add diphenylphosphine oxide (1.0 equiv), the unactivated alkene (1.2 equiv), and the organic dye photocatalyst (1-5 mol%).

-

Add the solvent and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Irradiate the reaction mixture with a visible light source at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired phosphine oxide.

Quantitative Data Summary:

| Alkene Substrate | Photocatalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1-Octene | Eosin Y | Isopropanol | 24 | 85 | [8] |

| Cyclohexene | Rose Bengal | Acetonitrile | 18 | 78 | [10] |

| Styrene | Methylene Blue | Dichloromethane | 12 | 92 | [9] |

Protocol 2: Nickel-Catalyzed Asymmetric Hydrophosphinylation of Conjugated Enynes

This protocol outlines a method for the highly regio- and enantioselective synthesis of P-stereogenic alkenyl phosphine oxides from conjugated enynes and diphenylphosphine oxide using a nickel catalyst.[4]

Materials:

-

Diphenylphosphine oxide

-

Conjugated enyne

-

Nickel catalyst precursor (e.g., Ni(OAc)₂)

-

Chiral ligand (e.g., a chiral phosphine ligand)

-

Solvent (e.g., toluene)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In an inert atmosphere glovebox, add the nickel catalyst precursor and the chiral ligand to a dry reaction vessel.

-

Add the solvent and stir the mixture until a homogeneous solution is formed.

-

Add diphenylphosphine oxide and the conjugated enyne to the reaction mixture.

-

Seal the vessel and stir the reaction at the specified temperature.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., ³¹P NMR).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the chiral alkenyl phosphine oxide.

Quantitative Data Summary:

| Enyne Substrate | Chiral Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-Phenyl-1-buten-3-yne | (R)-BINAP | 60 | 24 | 82 | 89 | [4] |

| 1,4-Diphenyl-1-buten-3-yne | (S)-Phos | 50 | 36 | 75 | 95 | [4] |

Protocol 3: Photo-Induced Hydrophosphinylation of Alkenes (Catalyst-Free)